Falgpa

Übersicht

Beschreibung

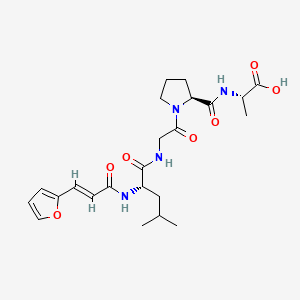

Falgpa, also known as N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala, is a synthetic substance that resembles the primary structure of collagen and is hydrolyzed by all known collagenases .

Synthesis Analysis

Falgpa is used in enzymatic assays of collagenase. The continuous spectrophotometric rate determination is based on Falgpa, where one unit of Collagenase hydrolyzes 1.0 µmole of Falgpa per minute at 25 °C at pH 7.5 in the presence of calcium ions . It’s also used in the preparation of reagents .Molecular Structure Analysis

The molecular formula of Falgpa is C23H32N4O7 . It resembles the primary structure of collagen and is hydrolyzed by all known collagenases .Chemical Reactions Analysis

Falgpa is used in the enzymatic assay of collagenase. The reaction involves the hydrolysis of Falgpa by collagenase .Physical And Chemical Properties Analysis

Falgpa has a molecular weight of 476.52 . Its boiling point is predicted to be 859.8±65.0 °C and its density is predicted to be 1.269±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Collagenolytic Activity Measurement

FALGPA (2-furanacryloyl-l-leucylglycyl-l-prolyl-l-alanine) is used in a modified assay for measuring cell-associated collagenolytic activity. This method has been adapted for bacteria, including Bacillus cereus, Streptococcus agalactiae, Streptococcus mutans, Enterococcus faecalis, and Escherichia coli, enabling the detection of FALGPA hydrolysis with small cell quantities. This assay is particularly useful for studying bacterial collagenases without requiring enzyme purification or large culture volumes (Jackson, Dao, & Lim, 1995).

Enzyme Kinetics Analysis

Another significant application of FALGPA is in a continuous spectrophotometric assay for Clostridium histolyticum collagenase. This assay, which follows Michaelis-Menten kinetics, has shown that FALGPA is hydrolyzed more rapidly by collagenase than other synthetic substrates, facilitating detailed kinetic studies of the enzyme. Notably, FALGPA is not cleaved by other proteinases like trypsin, thermolysin, or elastase, making it a specific and sensitive assay tool (Van Wart & Steinbrink, 1981).

Concrete Compressive Strength Prediction

In an entirely different field, FALGPA (here, possibly referring to Fly Ash-based Geopolymer Concrete) is used in soft computing techniques to develop empirical models for predicting the compressive strength of concrete. This approach, which employs random forest regression and gene expression programming, avoids time-consuming and costly experimental procedures. It's an innovative method to predict material properties in civil engineering, showcasing the versatility of FALGPA-related research (Khan et al., 2021).

Evapotranspiration Modeling

FALGPA also finds application in environmental engineering, specifically in evapotranspiration modeling. Linear genetic programming, an extension of genetic programming techniques, uses FALGPA to model daily reference evapotranspiration. This model is based on daily climatic data like solar radiation, air temperature, relative humidity, and wind speed, and is more accurate than other empirical models. This research demonstrates FALGPA's utility in understanding and predicting environmental processes (Kisi & Guven, 2010).

Supply Chain Optimization

FALGPA (possibly referring to Fuzzy Analytical Hierarchy Process in this context) is used in designing an integrated approach for global supplier selection and order allocation, aiming to create an environment-friendly supply chain. This process involves calculating criteria weights, performance evaluation of suppliers, and optimizing order allocation, highlighting FALGPA's role in complex decision-making tasks within business and supply chainmanagement (Ali, Zhang, Liu, & Shoaib, 2022).

Wirkmechanismus

Target of Action

Falgpa, or N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, is a synthetic peptide that is primarily targeted by the enzyme collagenase . Collagenase is an enzyme that breaks down collagen, a protein that is a major component of connective tissues in animals .

Mode of Action

Collagenase interacts with Falgpa by hydrolyzing it . This means that the enzyme breaks down Falgpa into smaller components through a reaction that involves the addition of a water molecule .

Biochemical Pathways

The hydrolysis of Falgpa by collagenase is part of a larger biochemical pathway involving the breakdown of collagen. Collagenase cleaves the peptide bonds in collagen, leading to the degradation of this protein . This process is crucial in various physiological and pathological conditions, such as tissue remodeling and disease progression .

Pharmacokinetics

The rate at which Falgpa is hydrolyzed by collagenase could also impact its bioavailability .

Result of Action

The hydrolysis of Falgpa by collagenase results in the breakdown of this synthetic peptide. This process can be monitored spectrophotometrically, making Falgpa a useful tool for measuring the activity of collagenase . The breakdown of Falgpa can therefore provide insights into the activity of collagenase in various biological processes and disease states .

Action Environment

The action of collagenase on Falgpa is influenced by various environmental factors. For instance, the reaction occurs optimally at a pH of 7.5 and a temperature of 25°C in the presence of calcium ions . Therefore, changes in these environmental conditions could affect the efficacy and stability of Falgpa’s interaction with collagenase .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/b9-8+/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFQNOJSYZSINX-PVJKAEHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Falgpa | |

CAS RN |

78832-65-2 | |

| Record name | 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078832652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-leucylglycyl-L-prolyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

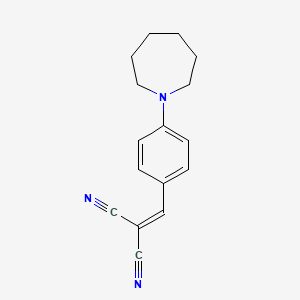

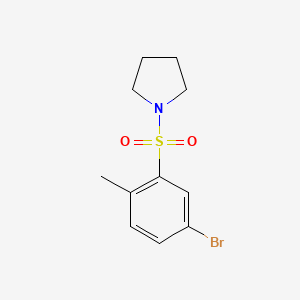

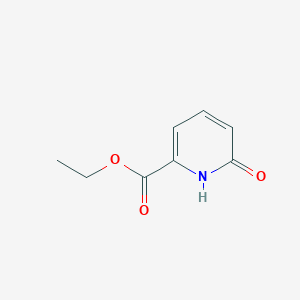

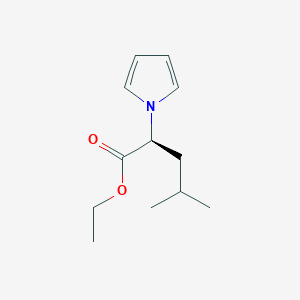

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)